Cas no 2764014-23-3 ((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate
- 2764014-23-3
- EN300-37387194
-
- インチ: 1S/C23H27NO3/c1-16(14-25)17-10-12-24(13-11-17)23(26)27-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22,25H,10-15H2,1H3
- InChIKey: VXJFREJDXDGICQ-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(C(C)CO)CC1)=O
計算された属性
- 精确分子量: 365.19909372g/mol
- 同位素质量: 365.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 480
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 4.1
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37387194-0.25g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.25g |
$1117.0 | 2023-07-07 | ||
Enamine | EN300-37387194-2.5g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 2.5g |
$2379.0 | 2023-07-07 | ||
Enamine | EN300-37387194-0.05g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.05g |
$1020.0 | 2023-07-07 | ||
Enamine | EN300-37387194-10.0g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 10.0g |
$5221.0 | 2023-07-07 | ||
Enamine | EN300-37387194-1.0g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 1.0g |
$1214.0 | 2023-07-07 | ||
Enamine | EN300-37387194-0.1g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.1g |
$1068.0 | 2023-07-07 | ||
Enamine | EN300-37387194-0.5g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.5g |
$1165.0 | 2023-07-07 | ||
Enamine | EN300-37387194-5.0g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 5.0g |
$3520.0 | 2023-07-07 |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylateに関する追加情報
Comprehensive Guide to (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 2764014-23-3)
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate, with the CAS number 2764014-23-3, is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of piperidine derivatives, which are known for their versatile applications in drug discovery and development. The presence of both the fluorenylmethyl (Fmoc) protecting group and the hydroxypropyl substituent makes it a valuable intermediate in peptide synthesis and medicinal chemistry.
The molecular structure of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a 1-hydroxypropan-2-yl group, while the nitrogen atom is protected by an Fmoc group. This unique combination enhances its solubility in organic solvents and improves its stability during chemical reactions. Researchers often utilize this compound in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways.
In recent years, the demand for Fmoc-protected piperidine derivatives like CAS 2764014-23-3 has surged due to their role in developing peptide-based therapeutics. With the growing interest in personalized medicine and targeted drug delivery systems, this compound has gained attention for its potential in creating prodrugs and enzyme inhibitors. Its compatibility with solid-phase peptide synthesis (SPPS) further expands its utility in modern pharmaceutical manufacturing.
The synthesis of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization of the piperidine ring. Advanced techniques such as HPLC purification and NMR characterization ensure high purity and accurate structural confirmation. These rigorous quality control measures make it a reliable choice for high-throughput screening and lead optimization in drug development.
From an industrial perspective, CAS 2764014-23-3 is often supplied by specialized fine chemical manufacturers catering to the pharmaceutical and biotechnology sectors. The compound's stability under standard storage conditions (typically at 2-8°C in a dry environment) ensures long shelf life, making it convenient for research laboratories. Additionally, its compatibility with automated synthesis platforms aligns with the current trend toward AI-driven drug discovery and computational chemistry.
Environmental and safety considerations for handling (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. The compound's biodegradability profile and low ecotoxicity make it suitable for sustainable chemistry applications.
Future research directions for CAS 2764014-23-3 may explore its potential in glycopeptide synthesis or as a building block for molecular probes used in biological imaging. The compound's structural flexibility allows for various modifications, opening possibilities in chemical biology and drug conjugate development. As the pharmaceutical industry continues to emphasize fragment-based drug design, derivatives of this piperidine compound may play increasingly important roles.
For researchers sourcing (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate, it's essential to verify the supplier's certificate of analysis (CoA) and quality assurance processes. Many vendors now provide custom synthesis services and bulk quantities to meet diverse research needs. The compound's pricing typically reflects its high purity grade (often ≥95% by HPLC) and the complexity of its synthesis pathway.
In conclusion, CAS 2764014-23-3 represents an important chemical building block with significant potential in modern drug discovery. Its unique structural features combine the advantages of Fmoc protection chemistry with the pharmacological relevance of piperidine scaffolds. As research in central nervous system (CNS) drugs and GPCR-targeted therapies advances, this compound will likely maintain its position as a valuable tool for medicinal chemists worldwide.
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